(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone
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Overview
Description
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone is an indolyl carboxylic acid.
Scientific Research Applications
Vibrational and Electronic Properties Studies
- A study by (Al-Wabli et al., 2017) focused on a bis-indolic derivative related to (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone. They explored its energetic and spectroscopic profiles, including IR, Raman, UV-Vis, 1H NMR, and 13C NMR spectra, through experimental and theoretical methods. This research contributes to understanding the physical and chemical properties of such compounds.
NR1/2B N-methyl-D-aspartate Receptor Antagonism
- Research by (Borza et al., 2007) identified a derivative of (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone as a potent antagonist of the NR2B subunit-selective NMDA receptor. This highlights potential applications in neuroscience and pharmacology.
Analysis of Synthetic Cannabinoids
- The study by (Reid et al., 2014) involved the analysis of sewage for detecting synthetic cannabinoids, including derivatives similar to (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone. This demonstrates the compound's relevance in environmental and forensic studies.
Exploration of Natural Pigments
- A research by (Ishani et al., 2021) explored a multifaceted pigment derived from a similar compound. This pigment shows potential applications in various industries, including medicine, cosmetics, and textiles.
Antitumor and Antimicrobial Activity
The work by (Lee et al., 2015) synthesized derivatives with potent antitumor and antiproliferative activity. These findings highlight the potential of (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone derivatives in cancer research.
Another study by (Nagarapu & Pingili, 2014) synthesized novel indole derivatives with antimicrobial activity, indicating potential applications in developing new antibiotics.
Drug Abuse and Toxicology Studies
- The study by (Ferk et al., 2016) investigated the genotoxic properties of a synthetic cannabinoid structurally similar to (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone, contributing to drug abuse and toxicology research.
properties
CAS RN |
249762-62-7 |
---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H12N2O2/c20-12-5-6-14-11(7-12)9-16(19-14)17(21)15-8-10-3-1-2-4-13(10)18-15/h1-9,18-20H |
InChI Key |
AALNCHNFTKRFEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O |
synonyms |
D-64406 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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